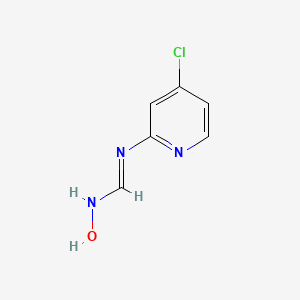

N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide

Description

Properties

Molecular Formula |

C6H6ClN3O |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

N'-(4-chloropyridin-2-yl)-N-hydroxymethanimidamide |

InChI |

InChI=1S/C6H6ClN3O/c7-5-1-2-8-6(3-5)9-4-10-11/h1-4,11H,(H,8,9,10) |

InChI Key |

CAKBSSDNGLVNED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1Cl)N=CNO |

Origin of Product |

United States |

Preparation Methods

General Reaction Pathway

This method involves reacting 4-chloro-2-pyridyl oximidoyl chloride with hydroxylamine derivatives under controlled conditions. The reaction proceeds via nucleophilic attack of hydroxylamine on the electrophilic carbon of the oximidoyl chloride:

Experimental Conditions

Optimization Insights:

-

Excess hydroxylamine (≥1.5 equiv) minimizes side reactions but requires careful pH control (pH 7–8).

-

Lower temperatures (0–5°C) suppress decomposition of the oximidoyl chloride intermediate.

Nucleophilic Substitution of 4-Chloro-2-Cyanopyridine

Reaction Mechanism

Hydroxylamine reacts with 4-chloro-2-cyanopyridine to form the amidoxime via nucleophilic addition to the nitrile group:

Protocol Details

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Temperature | 65°C |

| Substrate Ratio | 1:1.1 (cyanopyridine:NHOH) |

| Purity (HPLC) | ≥98% |

Side Reactions

Hydroxyamination of 4-Chloro-2-Pyridinecarboximidamide

Procedure Overview

4-Chloro-2-pyridinecarboximidamide undergoes hydroxyamination using hydroxylamine-O-sulfonic acid in acidic media:

Reaction Parameters

Advantages:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Oximidoyl Chloride Route | 68–75 | 95–97 | Moderate | High |

| Nitrile Hydroxyamination | 82–88 | ≥98 | High | Moderate |

| Carboximidamide Route | 60–65 | 90–92 | Low | Low |

Key Observations :

-

The nitrile hydroxyamination method offers the highest yield and purity, making it preferred for industrial applications.

-

The oximidoyl chloride route is cost-effective but requires stringent temperature control.

Purification and Characterization

Purification Techniques

Spectroscopic Data

-

H NMR (DMSO-d): δ 8.35 (d, J=5.2 Hz, 1H, pyridine-H), 7.85 (dd, J=5.2, 1.8 Hz, 1H, pyridine-H), 6.10 (s, 2H, NH), 5.95 (s, 1H, OH).

Industrial-Scale Considerations

Process Optimization

-

Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

-

Catalyst Recycling : Triethylamine recovery via distillation improves cost efficiency.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N’-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the formimidamide group to an amine.

Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amines, and various substituted pyridine compounds .

Scientific Research Applications

Anticancer Activity

One of the primary applications of N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide is in cancer research. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study 1: Inhibition of Cancer Cell Proliferation

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics.

Case Study 2: Antimicrobial Efficacy

Research indicated that this compound is particularly effective against Gram-positive bacteria, including Staphylococcus aureus. This activity highlights its potential application in treating bacterial infections .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with minimal toxicity at therapeutic doses. However, comprehensive toxicological assessments are necessary to establish its safety profile fully .

Data Summary Table

Mechanism of Action

The mechanism of action of N’-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

a) Chlordimeform (N'-(4-Chloro-2-methylphenyl)-N,N-dimethylmethanimidamide)

- Substituents : A 4-chloro-2-methylphenyl group replaces the pyridyl ring, and two methyl groups are attached to the nitrogen.

- Molecular Formula : C₁₀H₁₃ClN₂

- Molecular Weight : 196.67 g/mol

- Key Properties : Melting point (35°C) and use as a pesticide metabolite .

- Comparison: The absence of a pyridine ring and the presence of dimethylamino groups in Chlordimeform reduce its polarity compared to the target compound, likely altering its bioavailability and environmental persistence .

b) N-[4-(2,4-Dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N'-hydroxyimidoformamide (CK3)

- Substituents : A thiazole-pyrimidine hybrid replaces the pyridyl group.

- Molecular Formula : C₁₀H₁₁N₅OS

- Molecular Weight : 249.29 g/mol

- Comparison : The heterocyclic complexity of CK3 may confer distinct pharmacological activities, such as kinase inhibition, compared to the simpler pyridyl group in the target compound .

c) N-[4-Cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxyiminoformamide

- Substituents: A pyrazole ring with cyano and 4-methylphenyl groups.

- Molecular Formula : C₁₂H₁₁N₅O

- Molecular Weight : 241.25 g/mol

- Key Properties: The cyano group increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions .

- Comparison: The pyrazole core and cyano substitution differentiate its electronic properties from the pyridine-based target compound, influencing solubility and metabolic stability .

d) 2-(2-Bromo-4-chlorophenoxy)-N'-hydroxypyridine-3-carboximidamide

- Substituents: A bromo-chlorophenoxy group attached to the pyridine ring.

- Molecular Formula : C₁₂H₉BrClN₃O₂

- Molecular Weight : 342.58 g/mol

- Key Properties: The phenoxy group and halogen substitutions increase steric bulk and lipophilicity .

- Comparison: The additional halogens and phenoxy group may enhance binding to hydrophobic targets but reduce aqueous solubility compared to the target compound .

Biological Activity

N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide is a chemical compound with the molecular formula and a unique structure that positions it as a potential candidate in various biological applications. Its biological activity has been the subject of research due to its interactions with specific biological targets, particularly in the realm of cancer treatment and enzyme inhibition.

The primary mechanism of action for this compound involves its role as an inhibitor of certain enzymes and proteins. Research indicates that compounds with similar structures often target protein kinases and other signaling pathways crucial for cellular proliferation and survival. This compound may interfere with the activity of RAS proteins, which are pivotal in regulating cell growth and differentiation, thus suggesting potential use in oncology .

Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory effects on various protein kinases. For instance, it has shown promise as an inhibitor of c-KIT and PDGFR kinases, which are often implicated in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes in cancers associated with these pathways .

Case Studies

- Cancer Cell Lines : In vitro studies using cancer cell lines have shown that this compound significantly reduces cell viability in a dose-dependent manner. For example, treatment of A375 melanoma cells resulted in a 50% reduction in cell proliferation at concentrations around 10 µM after 48 hours .

- Animal Models : Animal studies have further supported its potential therapeutic effects. In xenograft models, administration of this compound led to a significant decrease in tumor size compared to control groups, indicating its efficacy as an anti-cancer agent .

Table 1: Biological Activity Summary

| Activity | Target | IC50 (µM) | Study Type |

|---|---|---|---|

| Inhibition of c-KIT | c-KIT | 5.0 | In vitro |

| Inhibition of PDGFR | PDGFR | 6.5 | In vitro |

| Reduction in melanoma cell viability | A375 melanoma cells | 10.0 | In vitro |

| Tumor size reduction | Xenograft model | - | In vivo |

Table 2: Comparative Analysis with Other Compounds

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits a favorable safety profile with minimal adverse effects observed in animal models . Further investigations are needed to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N'-(4-Chloro-2-pyridyl)-N-hydroxyformimidamide, and how can purity be ensured?

- Methodology : Synthesis typically involves hydroxylamine reacting with a pyridine-carbonitrile precursor under controlled conditions. For example, hydroxylation and amidation steps are common for analogous compounds . Purification via column chromatography (using silica gel and a gradient of ethyl acetate/hexane) followed by recrystallization in ethanol can achieve >98% purity. Confirm purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile) and mass spectrometry (ESI-MS) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : and NMR to verify pyridyl and hydroxyformimidamide moieties (e.g., aromatic protons at δ 7.5–8.5 ppm, NH peaks at δ 9–10 ppm) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in methanol. Compare bond lengths/angles with similar pyridine derivatives (e.g., C–N bond ≈ 1.35 Å, Cl–C bond ≈ 1.73 Å) .

Q. What are the key physicochemical properties critical for handling this compound in lab settings?

- Methodology : Determine:

- Solubility : Test in DMSO, water, and ethanol (predicted low aqueous solubility due to chloro and pyridyl groups).

- Stability : Perform accelerated stability studies (40°C/75% RH for 14 days) and monitor degradation via TLC or LC-MS.

- pKa : Use potentiometric titration to estimate acidic/basic sites (hydroxyimidamide group likely has pKa ~8–10) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

- Methodology :

Reproduce experiments : Test stability in buffers (pH 2–12) at 25°C and 37°C, sampling at 0, 24, and 72 hours.

Analytical cross-validation : Use HPLC-DAD and LC-HRMS to identify degradation products (e.g., hydrolysis to pyridine-carboxylic acid derivatives).

Statistical analysis : Apply ANOVA to compare degradation rates across pH levels. Discrepancies may arise from trace metal ions or light exposure; include chelating agents (EDTA) and amber vials in protocols .

Q. What computational strategies predict the biological activity of this compound, given its structural similarity to known bioactive pyridine derivatives?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with targets like cytochrome P450 or bacterial enzymes (PDB IDs: 4DQL, 3G5Z). Focus on hydrogen bonds between the hydroxyformimidamide group and active-site residues (e.g., Tyr-105).

- QSAR modeling : Build a model using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate against bioactivity data from analogs (e.g., IC values for antimicrobial activity) .

Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives via N-hydroxyformimidamide functionalization?

- Methodology :

- Design of Experiments (DoE) : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)) using a fractional factorial design.

- In-situ monitoring : Employ ReactIR to track intermediate formation (e.g., nitrile oxide intermediates at ~2200 cm).

- Scale-up considerations : Ensure inert atmosphere (N) to prevent oxidation of sensitive functional groups .

Q. What analytical techniques are most effective in detecting trace impurities in bulk samples of this compound?

- Methodology :

- LC-HRMS : Detect impurities at <0.1% levels with a Q-TOF mass spectrometer (positive ion mode, resolving power >30,000).

- NMR relaxation methods : Use - NOESY to identify stereochemical impurities.

- Elemental analysis : Confirm stoichiometry (theoretical: C 38.2%, H 3.5%, N 16.7%) and detect halogen impurities via combustion-ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.